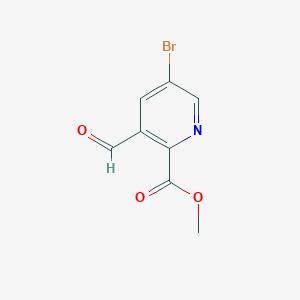

Methyl 5-bromo-3-formylpicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-3-formylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-13-8(12)7-5(4-11)2-6(9)3-10-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFJUOYJZAKVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Chemical Significance of the Pyridine 2 Carboxylate Scaffold

The foundation of Methyl 5-bromo-3-formylpicolinate is the pyridine-2-carboxylate, or picolinate (B1231196), scaffold. Pyridine (B92270) is a six-membered aromatic ring containing one nitrogen atom, which makes it a heterocyclic compound. This nitrogen atom renders the ring electron-deficient and imparts basic properties. nih.gov The presence of a carboxylate group at the 2-position introduces a site for chelation, allowing the picolinate structure to form stable complexes with metal ions. rsc.orgwikipedia.org This ability to bind with metals is a crucial feature, influencing the compound's reactivity and its applications.

The pyridine ring itself is generally stable and less reactive than benzene (B151609). researchgate.net However, its electron-deficient nature makes it susceptible to nucleophilic substitution, especially at the 2- and 4-positions, while being less prone to electrophilic substitution, which typically occurs at the 3-position under harsh conditions. nih.govnumberanalytics.com The addition of various functional groups to the pyridine ring, such as the carboxyl group in picolinates, can further modify its electronic properties and reactivity, allowing for fine-tuning of the molecule's behavior in chemical reactions. nih.govnih.gov

Synthetic Utility As a Multifunctional Heterocyclic Building Block

The true synthetic power of Methyl 5-bromo-3-formylpicolinate lies in its identity as a multifunctional heterocyclic building block. pressbooks.pub Each of its three distinct functional groups—formyl, bromo, and methyl carboxylate—serves as a reactive handle that can be manipulated with a high degree of selectivity to build more elaborate molecular structures. This multifunctionality is highly prized in organic synthesis as it allows for a stepwise and controlled construction of complex target molecules.

The reactivity of each functional group provides a diverse set of possible chemical transformations:

The Formyl Group (-CHO): As an aldehyde, this group is a versatile site for reactions. It can be oxidized to a carboxylic acid or reduced to an alcohol. uniroma1.it Furthermore, it readily participates in a variety of carbon-carbon bond-forming reactions, such as the Wittig and aldol (B89426) reactions, and can be converted into other functional groups like imines and oximes.

The Bromo Group (-Br): The bromine atom is a key component for cross-coupling reactions. masterorganicchemistry.com Catalyzed by transition metals like palladium, reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the attachment of a wide range of other molecular fragments at this position. This capability is fundamental to the construction of complex aromatic systems.

The Methyl Carboxylate Group (-COOCH₃): This ester group can be hydrolyzed to form a carboxylic acid, which can then be converted into amides or other esters. purdue.edu This functionality adds another layer of synthetic versatility to the molecule.

The strategic placement of these three groups on the pyridine (B92270) scaffold allows chemists to perform a sequence of reactions, selectively modifying one part of the molecule while leaving the others intact. This controlled approach is essential for the efficient synthesis of highly substituted pyridines, which are important structures in many areas of chemistry.

Below is an interactive table summarizing the synthetic potential of this compound's functional groups.

| Functional Group | Chemical Class | Potential Reactions |

| -CHO | Aldehyde | Oxidation, Reduction, Wittig, Aldol, Imine Formation |

| -Br | Alkyl Halide | Suzuki Coupling, Heck Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination |

| -COOCH₃ | Ester | Hydrolysis, Amidation, Transesterification |

Current Research Landscape and Future Directions in Pyridine Chemistry

Strategic Approaches to Picolinate (B1231196) Ring Functionalization

The construction of the this compound molecule requires a carefully planned sequence of reactions to ensure the correct placement of substituents. The electron-deficient nature of the pyridine ring presents unique challenges for electrophilic aromatic substitution, necessitating specialized methods to achieve the desired regioselectivity. rsc.org

Regioselective Bromination of Pyridine Precursors at C5

The introduction of a bromine atom at the C5 position of the pyridine ring is a critical step. Electrophilic aromatic substitution on an unsubstituted pyridine ring typically favors the 3-position. nih.gov Therefore, achieving C5-selectivity often requires specific strategies.

A variety of halogenating agents are available for the bromination of aromatic systems. sigmaaldrich.com For pyridine derivatives, the choice of reagent and reaction conditions is paramount to control the position of bromination. Electrophilic bromination of pyridines often requires harsh conditions, such as the use of elemental bromine with strong Brønsted or Lewis acids at elevated temperatures, which can lead to mixtures of regioisomers. nih.gov

To overcome these challenges, milder and more selective methods have been developed. For instance, the use of N-Bromosuccinimide (NBS) is a common strategy. In some cases, the reaction can be influenced by the solvent and the presence of catalysts. For example, electrochemical bromination using bromide salts as the bromine source offers a more sustainable and controllable approach. researchgate.net Another approach involves the use of tetrabutylammonium (B224687) tribromide (TBABr3), which has been shown to be a mild and selective reagent for the bromination of certain heterocyclic systems. acs.org

Table 1: Selected Halogenation Reagents for Pyridine Bromination

| Reagent | Typical Conditions | Notes |

| Bromine (Br₂) | Strong acid (e.g., H₂SO₄), heat | Often leads to a mixture of isomers. nih.gov |

| N-Bromosuccinimide (NBS) | Radical initiator or acid catalyst | Milder conditions, regioselectivity can be influenced by directing groups. researchgate.net |

| Tetrabutylammonium tribromide (TBABr₃) | Various solvents | A mild and selective brominating agent. acs.org |

| Electrochemical Bromination | Bromide salt, electrodes | Sustainable method with controllable regioselectivity. researchgate.net |

The regiochemical outcome of bromination can be significantly influenced by the presence of directing groups on the pyridine ring. pearson.com Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. pearson.com

In the context of synthesizing this compound, the ester group at the 2-position and any other substituents can influence the electronic properties of the ring and thus direct the bromination. For instance, an amino group at the 2-position can direct bromination to the C5 position. researchgate.net This amino group can later be removed if necessary. researchgate.net

Another strategy involves the use of N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. nih.govacs.org By blocking the 2-position with the methyl ester, bromination can be directed to the 4- or 6-position. Subsequent manipulation of the N-oxide can then yield the desired substitution pattern. The use of a directing group that can be later removed or transformed is a powerful tool in pyridine chemistry. acs.org For example, a temporary directing group can be installed to facilitate C5 bromination and then removed in a subsequent step. acs.org

Introduction of the Formyl Group at C3 via Directed Formylation

The introduction of a formyl group (-CHO) at the C3 position is another key transformation. Due to the electron-deficient nature of the pyridine ring, direct formylation can be challenging. wikipedia.org

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govchemistrysteps.com The resulting electrophilic iminium salt then reacts with the aromatic substrate. rsc.orgchemistrysteps.com

While the Vilsmeier-Haack reaction is generally effective for electron-rich systems, its application to the electron-deficient pyridine ring requires careful consideration of the substrate and reaction conditions. chemistrysteps.com The presence of activating groups on the pyridine ring can facilitate the reaction. nih.govchemrxiv.org For instance, the formylation of 3-amino-4-methyl pyridines has been successfully achieved using this method. chemrxiv.org The mechanism involves the generation of an iminium salt from DMF and POCl₃, which then undergoes electrophilic attack by the pyridine ring, followed by hydrolysis to yield the aldehyde. rsc.orgnih.gov

Besides the Vilsmeier-Haack reaction, other methods exist for introducing a formyl group onto a pyridine ring. One strategy involves a one-pot, multistep approach for the meta-selective C-H formylation of pyridines via streptocyanine intermediates. acs.org This method circumvents the limitations of traditional Vilsmeier-Haack reactions and is suitable for functionalizing electron-deficient pyridines. acs.org

Another approach is the halogenation of the 3-position through Zincke imine intermediates. nih.gov This process involves ring-opening of the pyridine, halogenation of the resulting acyclic intermediate, and subsequent ring-closing to yield a 3-halopyridine. nih.gov This halogen can then be converted to a formyl group through various organometallic reactions, such as a Grignard reaction followed by oxidation.

Furthermore, metalation-halogenation sequences using strong bases can be employed to introduce a halogen at the 3-position, which can then be transformed into a formyl group. nih.gov These methods often require the use of directing groups to achieve the desired regioselectivity. nih.gov

Table 2: Comparison of Formylation Methods for Pyridine Rings

| Method | Reagents | Advantages | Limitations |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Well-established, versatile. wikipedia.orgnih.gov | Can be challenging for electron-deficient pyridines. chemistrysteps.com |

| Streptocyanine Intermediate Method | Multistep, one-pot | Mild conditions, good for electron-deficient pyridines. acs.org | More complex reaction sequence. |

| Zincke Imine Intermediate Method | Dibenzylamine, NIS/NBS, NH₄OAc | Mild conditions, high regioselectivity for C3. nih.gov | Multi-step process. |

| Metalation-Halogenation | Strong base, halogen source | Access to 3-position. nih.gov | Often requires directing groups. nih.gov |

Methyl Esterification and Picolinate Formation at C2

The introduction of the methyl ester at the C2 position of the pyridine ring is a critical step in the synthesis of the target molecule. This transformation can be achieved through the esterification of a corresponding picolinic acid derivative or by direct introduction strategies.

Esterification of Picolinic Acid Derivatives

The conversion of a picolinic acid, such as 5-bromopicolinic acid, into its methyl ester is a common and well-documented transformation. One classic approach involves heating the carboxylic acid in methanol (B129727) with a strong acid catalyst, like concentrated sulfuric acid, under reflux conditions researchgate.net.

A milder and highly efficient alternative is the Steglich esterification, which utilizes a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method proceeds under gentle, neutral conditions. rsc.org For picolinic acids specifically, the use of a base like triethylamine (B128534) (TEA) can be beneficial to prevent the protonation of the pyridine nitrogen, leading to excellent yields. rsc.org The reaction involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack by methanol, facilitated by DMAP. rsc.org Studies have reported yields as high as 97% for picolinate esters using DCC as the coupling reagent. researchgate.net

Table 1: Comparison of Selected Esterification Methods for Picolinic Acid Derivatives

| Method | Reagents & Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, Concentrated H₂SO₄ | Reflux | Not specified | researchgate.net |

| Steglich Esterification | Methanol, DCC, DMAP | Room Temperature | High (up to 97%) | rsc.orgresearchgate.net |

| Modified Steglich | Methanol, DCC, DMAP, TEA | Room Temperature | Excellent (88% for benzyl (B1604629) ester) | rsc.org |

Direct Methyl Ester Introduction Strategies

Beyond the standard esterification of a pre-existing carboxylic acid, strategies exist for the direct introduction of a methyl ester group. One patented method for preparing substituted 2-picolinate esters involves the reaction of a substituted pyridine with a Pyruvic Acid Methyl ester-hydrogen peroxide solution. google.com In this process, the pyridine compound, along with ferrous sulfate (B86663) and aqueous sulfuric acid, is cooled to sub-zero temperatures before the reagent solution is added. google.com This approach facilitates the direct formation of the C2 ester compound in a single transformative step from the pyridine substrate. google.com

Total Synthesis and Convergent Assembly Strategies

The total synthesis of this compound requires a carefully planned sequence of reactions to correctly install the three distinct functional groups—bromo, formyl, and methyl ester—onto the pyridine core.

Sequential Functional Group Introduction

A common and logical approach to constructing polysubstituted pyridines is through the sequential introduction of functional groups onto a simpler pyridine precursor. The synthesis could begin with a commercially available starting material like 3-methylpicolinic acid. The sequence of subsequent reactions is crucial for success.

A plausible synthetic route could be:

Esterification: The starting 3-methylpicolinic acid is first converted to its methyl ester, Methyl 3-methylpicolinate. This can be achieved using standard methods, such as reaction with methanol and an acid catalyst. researchgate.net

Bromination: The next step would be the selective bromination at the C5 position of the pyridine ring. The presence of the methyl and ester groups on the ring will direct the electrophilic brominating agent to the desired position.

Formylation: The final key step is the oxidation of the methyl group at the C3 position to a formyl group. Selenium dioxide (SeO₂) is a reagent known for its ability to oxidize methyl groups attached to heterocyclic rings directly to aldehydes. orientjchem.org

This stepwise approach allows for purification and characterization of intermediates at each stage, ensuring the correct installation of each functional group. An alternative sequence might start with a pre-brominated pyridine, such as 5-bromo-2-methylpyridine (B113479) google.com, followed by oxidation of the methyl group and finally introduction of the carboxylate function.

One-Pot and Cascade Reaction Approaches

Modern synthetic chemistry emphasizes efficiency through pot, atom, and step economy (PASE), often utilizing one-pot or cascade reactions. mdpi.com These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time, solvents, and resources.

While a specific one-pot synthesis for this compound is not detailed in the literature, the principles can be applied hypothetically. For instance, a process could be envisioned where the oxidation of a methyl group and a subsequent reaction are performed in the same vessel. A one-pot reaction for related heterocyclic systems has been demonstrated, such as the synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines from salicylaldehydes and malononitrile (B47326) dimer, which proceeds through a Knoevenagel condensation followed by a Pinner cyclization in the same pot. mdpi.com This demonstrates the feasibility of multi-step transformations in a single reaction environment for pyridine ring synthesis and functionalization. mdpi.com

Table 2: Comparison of Sequential vs. Hypothetical One-Pot Synthesis

| Feature | Sequential Synthesis | Hypothetical One-Pot Synthesis |

|---|---|---|

| Starting Material | 3-Methylpicolinic Acid | 5-Bromo-3-methylpicolinate |

| Step 1 | Esterification (Isolation) | Oxidation of C3-methyl to formyl group |

| Step 2 | Bromination (Isolation) | In-situ reaction/trapping |

| Step 3 | Oxidation (Isolation) | Not Applicable |

| Workup/Purification | Multiple steps | Single final purification |

| Efficiency | Lower (time, solvent) | Higher (time, solvent) |

Bromine Atom at C5: Reactivity in Cross-Coupling and Substitution Reactions

The bromine atom at the C5 position of the pyridine ring is a key site for functionalization. Its reactivity is exploited in various transition metal-catalyzed reactions to form new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the synthesis of a wide array of substituted picolinate derivatives.

Transition Metal-Catalyzed Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. rsc.org These reactions generally involve mild conditions, tolerate a wide range of functional groups, and utilize commercially available starting materials. nih.govmdpi.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. nih.govmdpi.com This reaction is known for its mild conditions and tolerance of various functional groups. nih.govlibretexts.org In the context of this compound, the bromine atom at C5 serves as the electrophilic partner, reacting with various aryl and heteroaryl boronic acids or esters to introduce new aromatic or heteroaromatic moieties at this position.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. nih.govresearchgate.net For instance, electron-donating groups on the boronic acid can promote the reaction, while steric hindrance can sometimes lower the yield. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Methyl 3-formyl-5-phenylpicolinate | High |

| This compound | 2-Thienylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | Methyl 3-formyl-5-(thiophen-2-yl)picolinate | Good |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | Methyl 3-formyl-5-(4-methoxyphenyl)picolinate | Excellent |

This table presents hypothetical data based on typical Suzuki-Miyaura reaction conditions and outcomes.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orglucp.netmdpi.com This reaction is a cornerstone for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. mdpi.com For this compound, the C5-bromo substituent readily participates in Sonogashira coupling, allowing for the introduction of various alkyne groups.

The reaction mechanism typically involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex generated from the oxidative addition of the aryl bromide. libretexts.org Subsequent reductive elimination affords the alkynylated product. libretexts.org The choice of solvent can significantly impact the reaction rate and yield. lucp.net While traditional Sonogashira reactions often use a copper co-catalyst, copper-free versions have also been developed. lucp.net

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield (%) |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Methyl 3-formyl-5-(phenylethynyl)picolinate | High |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | Methyl 3-formyl-5-((trimethylsilyl)ethynyl)picolinate | Excellent |

| This compound | 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | Methyl 5-(hex-1-yn-1-yl)-3-formylpicolinate | Good |

This table presents hypothetical data based on typical Sonogashira reaction conditions and outcomes.

Beyond Suzuki and Sonogashira couplings, the bromine atom at C5 of this compound can participate in other palladium-catalyzed C-C bond-forming reactions. These reactions offer alternative pathways to introduce diverse carbon-based functionalities. The choice of the specific reaction depends on the desired substituent and the availability of the corresponding organometallic reagent. The development of new ligands and catalysts continues to expand the scope and efficiency of these transformations. mit.edu

Transition Metal-Catalyzed Carbon-Heteroatom Cross-Coupling Reactions

The formation of carbon-heteroatom bonds, particularly C-N bonds, is of great importance in medicinal chemistry and materials science. rsc.orgwikipedia.org Palladium-catalyzed methods have become indispensable for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.org This reaction has broad substrate scope and functional group tolerance, making it a powerful tool for synthesizing substituted anilines and related compounds. wikipedia.org In the case of this compound, the C5-bromo group can be coupled with a wide variety of primary and secondary amines to yield 5-amino-substituted picolinates.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then furnishes the desired aryl amine and regenerates the palladium(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.orglibretexts.org

| Reactant 1 | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Methyl 3-formyl-5-morpholinopicolinate | High |

| This compound | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | Methyl 3-formyl-5-(phenylamino)picolinate | Good |

| This compound | Benzylamine | PdCl₂(dppf) | K₂CO₃ | THF | Methyl 5-(benzylamino)-3-formylpicolinate | Good |

This table presents hypothetical data based on typical Buchwald-Hartwig amination conditions and outcomes.

O- and S-Arylation Methodologies

The bromine atom at the C5 position of this compound is a key handle for introducing aryl groups through cross-coupling reactions. While palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig couplings are common for C-C and C-N bond formation, the synthesis of aryl ethers (O-arylation) and aryl thioethers (S-arylation) from aryl halides is also a significant transformation. These reactions typically involve the coupling of an aryl halide with an alcohol or a thiol, often in the presence of a copper or palladium catalyst.

Recent advancements have focused on developing milder and more efficient methods for these transformations. For instance, copper-catalyzed N-arylation of 2-aminobenzimidazoles has been achieved using various bases and solvents, demonstrating the utility of copper catalysts in forming C-N bonds, a process analogous to O- and S-arylation. nih.gov Such methodologies could potentially be adapted for the O- and S-arylation of this compound, allowing for the synthesis of a wide range of derivatives with potential applications in materials science and medicinal chemistry.

| Reactants | Catalyst System | Product Type | Potential Application |

| This compound, Phenol | Copper or Palladium Catalyst | Aryl ether | Pharmaceutical intermediate |

| This compound, Thiophenol | Copper or Palladium Catalyst | Aryl thioether | Material science precursor |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for functionalizing the pyridine ring of this compound. In contrast to electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The pyridine ring, being inherently electron-deficient, is susceptible to SNAr, especially when activated by electron-withdrawing groups.

The formyl and methyl ester groups on the this compound ring act as electron-withdrawing groups, further activating the ring towards nucleophilic attack. The bromine atom at C5 serves as a good leaving group. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. pressbooks.pub

The reactivity order in SNAr reactions is often F > Cl > Br > I, which is the reverse of the order seen in many other reaction types. masterorganicchemistry.comstrath.ac.uk This is because the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. semanticscholar.orggoogle.com Studies on related systems, such as 5-bromo-1,2,3-triazines, have shown that SNAr reactions with phenols can proceed via a concerted mechanism. nih.gov

| Reactant | Nucleophile | Product |

| This compound | Amine | 5-amino-3-formylpicolinate derivative |

| This compound | Alkoxide | 5-alkoxy-3-formylpicolinate derivative |

| This compound | Thiolate | 5-thio-3-formylpicolinate derivative |

Formyl Group at C3: Aldehyde Functionalization and Derivatization

The formyl group at the C3 position is a versatile functional group that can undergo a wide array of transformations, providing access to a large number of derivatives.

The electrophilic carbon of the aldehyde is susceptible to attack by nucleophiles. Grignard reagents (R-Mg-X), which act as a source of carbanions, readily add to the formyl group to form secondary alcohols after an acidic workup. wikipedia.orgwvu.edupressbooks.pub This reaction is a powerful tool for forming new carbon-carbon bonds.

Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can reduce the aldehyde to a primary alcohol, yielding methyl 5-bromo-3-(hydroxymethyl)picolinate. harvard.edubldpharm.com LiAlH₄ is a more powerful reducing agent than NaBH₄ and can also reduce the ester group, so careful selection of the reagent is necessary to achieve selective reduction of the aldehyde. harvard.edu

| Reagent | Product |

| Grignard Reagent (e.g., CH₃MgBr) | Methyl 5-bromo-3-(1-hydroxyethyl)picolinate |

| Sodium Borohydride (NaBH₄) | Methyl 5-bromo-3-(hydroxymethyl)picolinate |

| Lithium Aluminum Hydride (LiAlH₄) | (5-bromo-3-(hydroxymethyl)pyridin-2-yl)methanol |

The formyl group can also participate in condensation reactions. The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, typically in the presence of a weak base, to form a new carbon-carbon double bond.

The Wittig reaction is another powerful method for olefination, converting the aldehyde into an alkene. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. wikipedia.orgorganic-chemistry.org Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The aldehyde group can be easily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent or Pinnick oxidation conditions (sodium chlorite). This oxidation would yield 5-bromo-2-(methoxycarbonyl)nicotinic acid.

Methyl Ester Group at C2: Transformations and Ester Hydrolysis

The methyl ester at the C2 position can also be modified. Ester hydrolysis, typically carried out under acidic or basic conditions, will convert the methyl ester to the corresponding carboxylic acid, 5-bromo-3-formylpicolinic acid. epa.gov Basic hydrolysis involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester in a bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov The resulting carboxylate can then be protonated to give the carboxylic acid. This carboxylic acid can then be converted to other derivatives, such as amides or other esters.

Transesterification for Diverse Ester Derivatives

The methyl ester group of this compound can be converted to other esters through transesterification. This reaction typically proceeds via a nucleophilic acyl substitution mechanism and can be catalyzed by either acid or base. masterorganicchemistry.com

Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide (B1231860) leaving group, yielding the new ester. masterorganicchemistry.com The choice of alcohol and catalyst is crucial for achieving high yields. For instance, using a potassium carbonate catalyst in the presence of various phenols can lead to the formation of the corresponding aryl esters. rsc.orgscispace.com The reaction is generally driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed. masterorganicchemistry.com

The reactivity of the ester can be influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the bromo and formyl substituents can enhance the electrophilicity of the ester carbonyl, potentially facilitating transesterification. acs.org

Below is a table illustrating the potential transesterification of this compound with various alcohols to yield a range of ester derivatives.

| Reactant Alcohol | Catalyst | Product |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 5-bromo-3-formylpicolinate |

| Isopropanol | NaOiPr (catalytic) | Isopropyl 5-bromo-3-formylpicolinate |

| Benzyl alcohol | H₂SO₄ (catalytic) | Benzyl 5-bromo-3-formylpicolinate |

| Phenol | K₂CO₃ | Phenyl 5-bromo-3-formylpicolinate |

Table 1: Transesterification of this compound

Hydrolysis to Picolinic Acid Analogs

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 5-bromo-3-formylpicolinic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Basic hydrolysis, or saponification, is typically carried out using a strong base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like methanol or THF. The hydroxide ion directly attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final picolinic acid derivative. The rate of alkaline hydrolysis of methyl pyridinecarboxylates is influenced by the position and nature of substituents on the pyridine ring. researchgate.netrsc.org

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Similar to acid-catalyzed transesterification, a series of proton transfers and elimination of methanol affords the carboxylic acid. Strong acids like hydrochloric acid or sulfuric acid are commonly employed. researchgate.net

The table below summarizes the hydrolysis of this compound.

| Reagents | Product |

| 1. LiOH, H₂O/THF; 2. HCl (aq) | 5-bromo-3-formylpicolinic acid |

| H₂SO₄ (aq), heat | 5-bromo-3-formylpicolinic acid |

Table 2: Hydrolysis of this compound

Synergistic and Orthogonal Reactivity of Multiple Functional Groups

The presence of three distinct functional groups—a bromine atom, a formyl group, and a methyl ester—on the pyridine ring of this compound allows for a rich and varied reaction chemistry. These groups can react either independently (orthogonally) or in a concerted or sequential manner (synergistically) to produce a wide array of complex molecules. enamine.net

The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although this is generally less facile on a pyridine ring compared to a benzene (B151609) ring unless activated. wikipedia.org More commonly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. gcwgandhinagar.com

The formyl group at the 3-position is a versatile electrophilic center. It can undergo a wide range of classical carbonyl reactions, including oxidation to a carboxylic acid, reduction to a hydroxymethyl group, and reductive amination to form various substituted amines. It can also participate in condensation reactions like the Wittig reaction to form alkenes or Knoevenagel condensation. wikipedia.org The formylation of pyridine rings is a known synthetic transformation. researchgate.net

The methyl ester at the 2-position, as discussed, can be hydrolyzed or transesterified. It can also be converted into an amide via aminolysis.

The reactivity of these groups can be controlled orthogonally by selecting appropriate reaction conditions. For example, the formyl group can be selectively reduced with a mild reducing agent like sodium borohydride without affecting the ester or the bromo substituent. Conversely, the bromo group can participate in a Suzuki coupling under palladium catalysis while leaving the formyl and ester groups intact. The ester can be selectively hydrolyzed under basic conditions at low temperatures.

Synergistic reactivity can also be harnessed. For instance, an intramolecular reaction could be designed where a nucleophile, introduced via a cross-coupling reaction at the bromo position, subsequently reacts with the formyl group. The relative positions of the functional groups on the pyridine ring influence their reactivity; for instance, the electron-withdrawing nature of the formyl and ester groups can influence the reactivity of the bromo group in nucleophilic substitution reactions. uoanbar.edu.iq

This combination of reactive sites makes this compound a valuable building block for the synthesis of complex substituted pyridines, which are common motifs in pharmaceuticals and agrochemicals. google.com

Advanced Spectroscopic and Structural Elucidation of Methyl 5 Bromo 3 Formylpicolinate and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Both one-dimensional and two-dimensional NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals and for establishing through-bond and through-space connectivities.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most direct information regarding the chemical environment of the hydrogen and carbon atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Methyl 5-bromo-3-formylpicolinate is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the formyl proton, and the methyl protons of the ester group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, formyl, and methyl ester substituents. The formyl proton typically appears at a significantly downfield chemical shift due to the strong deshielding effect of the carbonyl group. The methyl protons of the ester group will present as a singlet in a more upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. libretexts.org The carbonyl carbons of the formyl and ester groups are characteristically found at the most downfield positions (typically in the range of 160-200 ppm). libretexts.org The sp²-hybridized carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts dictated by the attached substituents. The carbon of the methyl ester group will appear at a characteristic upfield position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | 8.0 - 8.5 | 125 - 135 |

| Pyridine-H6 | 8.5 - 9.0 | 150 - 155 |

| Formyl-H | 9.5 - 10.5 | 185 - 195 |

| Methoxy-H | 3.8 - 4.2 | 50 - 55 |

| Pyridine-C2 | Not Applicable | 160 - 165 |

| Pyridine-C3 | Not Applicable | 130 - 140 |

| Pyridine-C5 | Not Applicable | 115 - 125 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu In this compound, COSY would be expected to show a correlation between the two aromatic protons on the pyridine ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net This is instrumental in definitively assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the formyl proton will correlate with the signal for the formyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduresearchgate.net This is particularly powerful for connecting different functional groups. For example, the methyl protons of the ester group should show a correlation to the ester carbonyl carbon, and the formyl proton should show correlations to the adjacent pyridine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. researchgate.netresearchgate.net For a planar molecule like this compound, NOESY can confirm the spatial proximity of substituents on the pyridine ring. For instance, a NOE might be observed between the formyl proton and the adjacent aromatic proton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. bioanalysis-zone.com For this compound (C₈H₆BrNO₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. ucdavis.edunih.gov This fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could include the loss of the methoxy (B1213986) group from the ester, the loss of carbon monoxide from the formyl group, or the cleavage of the ester group itself. Analyzing these fragments helps to confirm the connectivity of the different functional groups within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com The resulting spectra serve as a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. For this compound, strong absorption bands would be expected for the C=O stretching vibrations of the formyl and ester groups. These would likely appear as two distinct peaks in the region of 1680-1750 cm⁻¹. The C-O stretching of the ester and the C-Br stretching vibration would also be observable.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. researchgate.net The aromatic ring stretching vibrations of the pyridine core would be prominent in the Raman spectrum. The C-Br bond may also give a characteristic Raman signal.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Formyl C=O | Stretch | 1680 - 1710 |

| Ester C=O | Stretch | 1720 - 1750 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Ester C-O | Stretch | 1100 - 1300 |

| C-Br | Stretch | 500 - 650 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for this compound. Similarly, detailed crystallographic studies for its immediate synthetic intermediates, such as 5-bromo-3-formylpicolinic acid, are not publicly available at this time. This lack of data prevents a detailed discussion of its solid-state molecular architecture, including precise bond lengths, bond angles, and intermolecular interactions derived from X-ray crystallography.

While crystallographic data for the target compound is unavailable, the scientific community has reported crystal structures for related picolinate (B1231196) and nicotinate (B505614) derivatives. For instance, a study on methyl 5-((cinnamoyloxy)methyl)picolinate provided detailed structural analysis through single-crystal X-ray diffraction, confirming its molecular conformation and packing in the solid state. nih.gov Another investigation detailed the crystal structure of a coordination complex involving methyl 5-bromonicotinate, offering insights into its coordination behavior.

Although a definitive crystallographic analysis for this compound is not present in the available literature, the general principles of X-ray crystallography would be applicable. Such an analysis would involve crystallizing the compound and exposing it to an X-ray beam to generate a diffraction pattern. This pattern would then be used to determine the electron density distribution and, consequently, the precise arrangement of atoms in the crystal lattice. nih.gov

The table below represents a hypothetical structure for the kind of data that would be generated from a successful X-ray crystallographic analysis of this compound, based on data typically reported for similar organic molecules.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₈H₆BrNO₃ |

| Formula Weight | 244.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5... |

| b (Å) | 12.1... |

| c (Å) | 9.8... |

| α (°) | 90 |

| β (°) | 105.2... |

| γ (°) | 90 |

| Volume (ų) | 1020... |

| Z | 4 |

| Calculated Density (g/cm³) | 1.58... |

| Absorption Coeff. (mm⁻¹) | 3.5... |

| F(000) | 480 |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C-Br | 1.89... |

| C(pyridine)-C(formyl) | 1.48... |

| C=O (formyl) | 1.21... |

| C=O (ester) | 1.20... |

| C-O (ester) | 1.34... |

| O-C-C (ester) | 115.8... |

| C-C(formyl)-H | 122.1... |

It is important to reiterate that the data presented in the tables above are purely illustrative and are not based on experimental results for this compound. The absence of empirical crystallographic data highlights a gap in the current scientific literature and presents an opportunity for future research to fully characterize the solid-state structure of this compound and its derivatives. Such studies would provide valuable insights into its molecular geometry and intermolecular interactions, which are fundamental to understanding its chemical reactivity and potential applications.

Computational Chemistry and Theoretical Studies on Methyl 5 Bromo 3 Formylpicolinate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netuobaghdad.edu.iq DFT methods are instrumental in elucidating various properties of organic compounds. orientjchem.org

DFT calculations are used to determine the electronic structure, which is fundamental to understanding a molecule's stability and reactivity. researchgate.net This analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for Methyl 5-bromo-3-formylpicolinate

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

| Note: These are example values and would need to be calculated using DFT. |

Theoretical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By identifying reactants, products, intermediates, and, crucially, transition states, chemists can understand the step-by-step process of a chemical transformation. youtube.com Transition state calculations, a key feature of these studies, help determine the energy barriers of a reaction, which are directly related to the reaction rates. youtube.com For a molecule like this compound, this could involve modeling its participation in reactions such as nucleophilic substitution or cross-coupling. mdpi.com

Computational models are adept at predicting the regioselectivity and stereoselectivity of organic reactions. rsc.org By comparing the energies of different possible transition states leading to various products, it is possible to determine the most likely outcome of a reaction. researchgate.net For this compound, with its multiple functional groups, DFT calculations could predict, for example, whether a nucleophile would preferentially attack the formyl group or substitute the bromine atom.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational preferences. lumenlearning.com By simulating the motion of atoms and bonds, MD can reveal the most stable three-dimensional arrangements (conformers) of a molecule in different environments, such as in solution. mdpi.com For a flexible molecule, understanding its conformational landscape is essential as different conformers can exhibit different reactivities and biological activities. youtube.com

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical methods can predict various spectroscopic parameters with a high degree of accuracy. For example, calculated NMR chemical shifts can aid in the assignment of experimental spectra and the structural elucidation of complex molecules. liverpool.ac.ukmdpi.comsourceforge.ionih.gov Similarly, the prediction of infrared (IR) vibrational frequencies can help in identifying the functional groups present in a molecule and interpreting experimental IR spectra. epstem.net

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (formyl H) | ~9.8 ppm |

| ¹³C NMR Chemical Shift (carbonyl C) | ~190 ppm |

| IR Frequency (C=O stretch, aldehyde) | ~1700 cm⁻¹ |

| IR Frequency (C=O stretch, ester) | ~1725 cm⁻¹ |

| Note: These are approximate values based on typical functional group ranges and would require specific calculations for accuracy. |

Analysis of Reactivity Descriptors (e.g., Electrostatic Potential Maps, Fukui Functions)

Reactivity descriptors derived from computational calculations provide a quantitative measure of a molecule's reactivity. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecular surface, indicating electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.netresearchgate.net These maps are useful for predicting sites of electrophilic and nucleophilic attack. orientjchem.org Fukui functions are another powerful tool within DFT that identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. researchgate.net

The Versatility of this compound in Complex Organic Synthesis and Scaffold Design

This compound is a highly functionalized pyridine (B92270) derivative that has garnered significant attention as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a formyl group, and a methyl ester on the pyridine core provides multiple reaction sites, making it an ideal precursor for the construction of diverse heterocyclic scaffolds and for the development of advanced chemical libraries. This article explores the applications of this compound in the synthesis of fused pyridine systems, multi-substituted pyridine derivatives, and its role in diversity-oriented synthesis and the preparation of privileged scaffolds. Furthermore, it will touch upon emerging methodologies in ligand synthesis and organometallic chemistry that utilize this valuable compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-bromo-3-formylpicolinate, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Route 1 : Bromination of methyl 3-formylpicolinate using N-bromosuccinimide (NBS) in DMF under controlled temperature (0–5°C) to minimize side reactions. Monitor via TLC for completion.

- Route 2 : Palladium-catalyzed cross-coupling of pre-functionalized pyridine intermediates. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and ligand ratios to enhance regioselectivity.

- Key Considerations : Use HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity (>95% threshold recommended). Adjust solvent polarity (e.g., dichloromethane vs. THF) to improve crystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify the formyl proton resonance at δ 10.1–10.3 ppm and bromine-induced deshielding of adjacent pyridine protons (δ 8.5–9.0 ppm).

- IR : Confirm the carbonyl (C=O) stretch at ~1700 cm⁻¹ and formyl (C=O) stretch at ~2800 cm⁻¹.

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 245 (M⁺) and isotopic patterns consistent with bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br). Cross-validate with high-resolution MS (HRMS) for exact mass (<5 ppm error) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Intermediate for Heterocyclic Scaffolds : The formyl group enables condensation with amines or hydrazines to generate Schiff bases for kinase inhibitor development.

- Cross-Coupling Substrate : The bromine substituent facilitates Suzuki-Miyaura couplings with boronic acids to build biaryl libraries. Optimize reaction conditions (e.g., base selection, microwave-assisted heating) for sterically hindered partners .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for the reactivity of this compound?

- Methodological Answer :

- Step 1 : Perform DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to model transition states for bromine substitution or formyl-group reactivity. Compare with kinetic data from stopped-flow UV-Vis spectroscopy.

- Step 2 : If discrepancies persist, validate solvent effects using COSMO-RS solvation models or conduct variable-temperature NMR to probe dynamic equilibria (e.g., keto-enol tautomerism).

- Framework : Apply the PICOT framework (Population: reaction pathways; Intervention: computational vs. experimental methods; Comparison: solvent systems; Outcome: mechanistic clarity; Time: reaction kinetics) to structure analysis .

Q. What experimental designs are recommended to investigate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Design 1 : Accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH). Monitor degradation via LC-MS for bromine loss or formyl oxidation.

- Design 2 : Evaluate photostability using USP light cabinets (UV-Vis exposure). Correlate degradation products with computational fragmentation patterns (e.g., Mass Frontier software).

- Data Analysis : Use Arrhenius plots to extrapolate shelf-life and identify critical storage parameters (e.g., -20°C vs. ambient) .

Q. How can researchers address low crystallinity issues during X-ray diffraction studies of this compound?

- Methodological Answer :

- Strategy 1 : Screen crystallization solvents (e.g., ethyl acetate/hexane vs. DMSO/water) using high-throughput robotic platforms.

- Strategy 2 : Employ SHELXL for structure refinement, leveraging its robustness for small-molecule crystallography. Use TWINABS to correct for twinning artifacts in low-symmetry space groups.

- Validation : Cross-check with powder XRD to confirm phase purity and lattice parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.